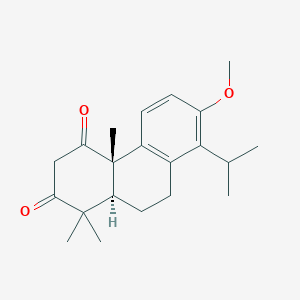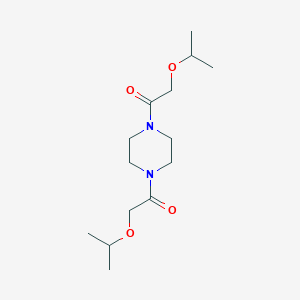
1,4-Bis(isopropoxyacetyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(isopropoxyacetyl)piperazine, also known as BPIP, is a chemical compound that has gained significant attention in the field of scientific research. It is a piperazine derivative that has been synthesized and studied for its potential use in various applications. In
Mecanismo De Acción
The mechanism of action of 1,4-Bis(isopropoxyacetyl)piperazine is not fully understood. However, it has been shown to inhibit the activity of enzymes involved in cell growth and proliferation. Additionally, 1,4-Bis(isopropoxyacetyl)piperazine has been shown to induce apoptosis, or programmed cell death, in cancer cells. These mechanisms may contribute to its potential as an anticancer agent.
Efectos Bioquímicos Y Fisiológicos
1,4-Bis(isopropoxyacetyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus. Additionally, 1,4-Bis(isopropoxyacetyl)piperazine has been shown to inhibit the growth of cancer cells in vitro and in vivo. However, further research is needed to fully understand the biochemical and physiological effects of 1,4-Bis(isopropoxyacetyl)piperazine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,4-Bis(isopropoxyacetyl)piperazine in lab experiments is its high purity and yield. Additionally, its potential as an anticancer agent and antibiotic makes it a promising candidate for further research. However, one limitation is the lack of understanding of its mechanism of action. Further research is needed to fully understand the biochemical and physiological effects of 1,4-Bis(isopropoxyacetyl)piperazine.
Direcciones Futuras
There are several future directions for further research on 1,4-Bis(isopropoxyacetyl)piperazine. One direction is to further study its potential as an anticancer agent. Additionally, further research is needed to fully understand its mechanism of action and potential as an antibiotic. Finally, research on the toxicity and safety of 1,4-Bis(isopropoxyacetyl)piperazine is needed to determine its potential for clinical use.
Conclusion:
In conclusion, 1,4-Bis(isopropoxyacetyl)piperazine is a piperazine derivative that has gained significant attention in the field of scientific research. Its synthesis method has been optimized for high yield and purity, making it a reliable way to produce 1,4-Bis(isopropoxyacetyl)piperazine for research purposes. 1,4-Bis(isopropoxyacetyl)piperazine has been studied for its potential use as an anticancer agent and antibiotic, and its mechanism of action is not fully understood. Further research is needed to fully understand the biochemical and physiological effects of 1,4-Bis(isopropoxyacetyl)piperazine and its potential for clinical use.
Métodos De Síntesis
The synthesis of 1,4-Bis(isopropoxyacetyl)piperazine involves the reaction of piperazine with isopropyl chloroformate and acetic anhydride. The resulting product is purified through recrystallization, yielding a white crystalline powder. This method has been optimized for high yield and purity, making it a reliable way to produce 1,4-Bis(isopropoxyacetyl)piperazine for research purposes.
Aplicaciones Científicas De Investigación
1,4-Bis(isopropoxyacetyl)piperazine has been studied for its potential use in various scientific research applications. It has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics. Additionally, 1,4-Bis(isopropoxyacetyl)piperazine has been studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
Propiedades
Número CAS |
17229-59-3 |
|---|---|
Nombre del producto |
1,4-Bis(isopropoxyacetyl)piperazine |
Fórmula molecular |
C14H26N2O4 |
Peso molecular |
286.37 g/mol |
Nombre IUPAC |
2-propan-2-yloxy-1-[4-(2-propan-2-yloxyacetyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C14H26N2O4/c1-11(2)19-9-13(17)15-5-7-16(8-6-15)14(18)10-20-12(3)4/h11-12H,5-10H2,1-4H3 |
Clave InChI |
BTLCBGDIKOJAQS-UHFFFAOYSA-N |
SMILES |
CC(C)OCC(=O)N1CCN(CC1)C(=O)COC(C)C |
SMILES canónico |
CC(C)OCC(=O)N1CCN(CC1)C(=O)COC(C)C |
Sinónimos |
1,4-Bis(isopropoxyacetyl)piperazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



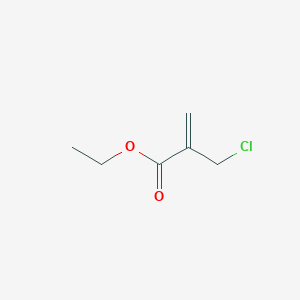
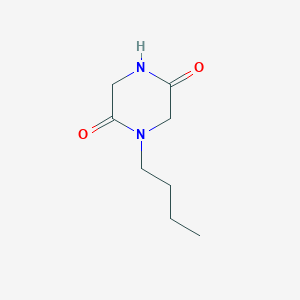

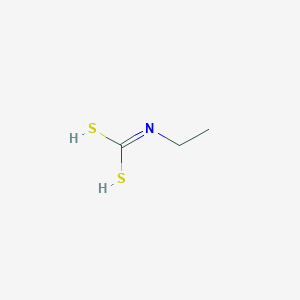
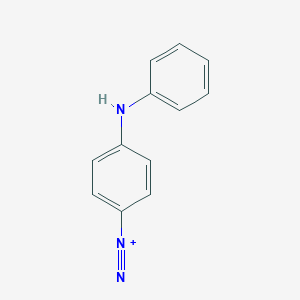
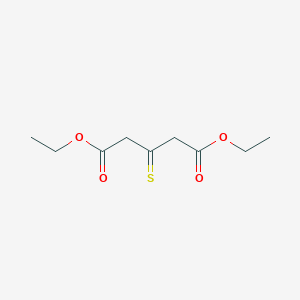
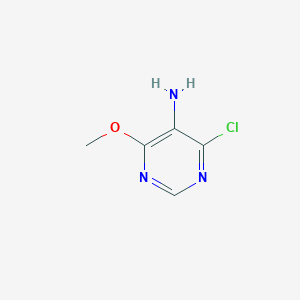
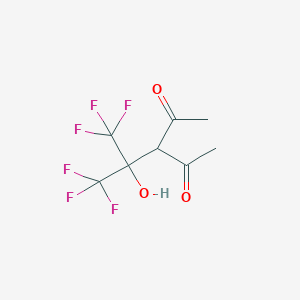
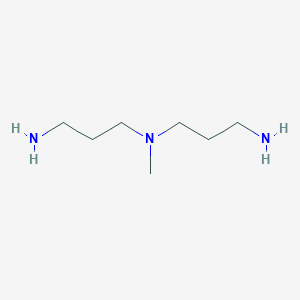
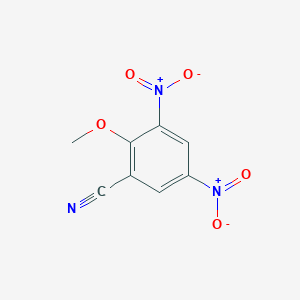
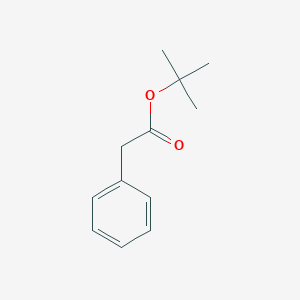
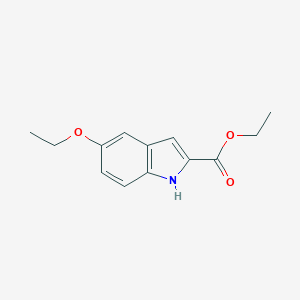
![1-[Ethoxy-methyl-(2-oxoazepan-1-yl)silyl]azepan-2-one](/img/structure/B90878.png)
